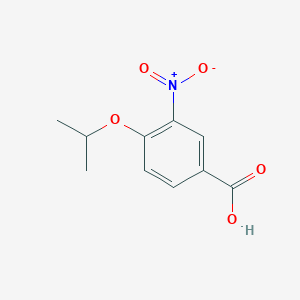

4-Isopropoxy-3-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Isopropoxy-3-nitrobenzoic acid is a chemical compound with the molecular formula C10H11NO5. It is known for its unique chemical properties and is commonly used in various fields such as medical, environmental, and industrial research. The compound is characterized by the presence of a nitro group and a propan-2-yloxy group attached to a benzoic acid core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the nitration of methyl benzoate, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and esterification processes. The use of specific catalysts and controlled reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Reactivity of Functional Groups

The molecule contains three reactive sites:

- Carboxylic acid (-COOH)

- Nitro group (-NO₂)

- Isopropoxy ether (-O-iPr)

Carboxylic Acid Reactivity

The -COOH group participates in classical acid-derived reactions:

Nitro Group Reactivity

The electron-withdrawing -NO₂ group directs electrophilic substitution to the meta position and can be reduced:

Isopropoxy Ether Stability

The -O-iPr group is stable under mild conditions but cleaves under strong acids/bases:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acidic Hydrolysis | HBr/AcOH, reflux | 3-Nitro-4-hydroxybenzoic acid | |

| Alkylation | Alkyl halides, K₂CO₃ | Alkylated derivatives |

Pharmaceutical Intermediates

- Antiviral Agents : Derivatives of 4-isopropoxy-3-nitrobenzoic acid show potent anti-HCV activity (EC₅₀ = 0.044–1.32 μM) .

- Anticancer Compounds : Structural analogs inhibit RAF kinases and melanoma metastasis .

Key Data Tables

Table 1: Comparative Nitration Yields

| Substrate | Nitration Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 4-Isopropoxybenzoic acid | 40% HNO₃, 90°C, 5h | 79.8 | 99.4 |

| 4-Methoxybenzoic acid | 60% HNO₃, 70°C, 3h | 85.2 | 98.7 |

Table 2: Reduction of Nitro Group

| Reducing Agent | Solvent | Temperature | Product Yield (%) |

|---|---|---|---|

| H₂/Pd-C | Ethanol | 25°C | 92 |

| Fe/HCl | H₂O | 80°C | 65 |

Aplicaciones Científicas De Investigación

4-Isopropoxy-3-nitrobenzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Isopropoxy-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propan-2-yloxy group enhances the compound’s solubility and bioavailability .

Comparación Con Compuestos Similares

Comparison: 4-Isopropoxy-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a propan-2-yloxy group, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and solubility profiles, making it suitable for specific applications in research and industry .

Actividad Biológica

4-Isopropoxy-3-nitrobenzoic acid (C10H11NO4) is a compound that has garnered attention in recent years due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C10H11NO4

- Molar Mass : 195.20 g/mol

- Chemical Structure : The compound features an isopropoxy group and a nitro group on a benzoic acid scaffold, which may influence its biological properties.

Antimicrobial Activity

Research has indicated that various nitrobenzoic acid derivatives exhibit antimicrobial properties. For instance, studies on related compounds have shown that they can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus. The mechanism often involves interference with bacterial topoisomerases, which are crucial for DNA replication and repair processes .

Inhibition of Protein-DNA Interactions

The ability of this compound to disrupt protein-DNA interactions has been explored through electrophoretic mobility shift assays (EMSA). In one study, derivatives of this compound were screened for their ability to disrupt the c-Myc–Max/DNA complex. The results showed that certain derivatives could significantly inhibit this interaction, suggesting potential applications in cancer therapeutics by modulating transcription factors involved in cell proliferation .

| Compound | Inhibition (IC50, µM) |

|---|---|

| 4aa | 20.2 ± 1.3 |

| 4da | 11.6 ± 2.3 |

| 4ca | 43.0 ± 1.7 |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of nitrobenzoic acid derivatives. In vitro ischemia assays using HT-22 hippocampal neurons have shown that certain compounds can protect against oxidative stress and apoptosis induced by metabolic inhibitors like iodoacetic acid. This suggests that these compounds may have therapeutic potential in neurodegenerative diseases .

Study on Enzymatic Activity

A study published in Nature focused on the enzymatic degradation pathways of nitroaromatic compounds, including derivatives of nitrobenzoic acid. The research highlighted the role of specific dioxygenases in the biodegradation process, which could be harnessed for bioremediation applications .

Drug-Like Properties Evaluation

In a drug-like property profiling study, various nitrobenzoic acid derivatives were evaluated for their pharmacokinetic properties and safety profiles. The findings indicated that modifications to the nitro or carboxylic acid groups can significantly affect solubility and bioavailability, which are critical for drug development .

Propiedades

IUPAC Name |

3-nitro-4-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6(2)16-9-4-3-7(10(12)13)5-8(9)11(14)15/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJMQBFZZKIYDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577004 |

Source

|

| Record name | 3-Nitro-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156629-52-6 |

Source

|

| Record name | 3-Nitro-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.